![molecular formula C23H36N2O4S B12275345 (1S)-1'-Boc-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine]](/img/structure/B12275345.png)
(1S)-1'-Boc-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-méthoxy-spiro[indane-2,4’-pipéridine] est un composé organique complexe qui présente une structure spirocyclique. Ce composé est remarquable pour sa combinaison unique de groupes fonctionnels, notamment un groupe tert-butylsulfinyle, une amine protégée par Boc et un groupe méthoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-méthoxy-spiro[indane-2,4’-pipéridine] implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau spirocyclique : Le noyau spirocyclique peut être construit par une réaction de cyclisation impliquant un dérivé de l’indane et un dérivé de la pipéridine.
Introduction de l’amine protégée par Boc : Le groupe amine protégé par Boc est introduit par une réaction de substitution nucléophile.
Addition du groupe tert-butylsulfinyle : Le groupe tert-butylsulfinyle est ajouté par une réaction de sulfinylation, impliquant généralement du chlorure de tert-butylsulfinyle et une base appropriée.
Méthoxylation : Le groupe méthoxy est introduit par une réaction de O-méthylation utilisant un agent méthylant tel que l’iodure de méthyle.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus afin d’améliorer le rendement et la capacité de production. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées pour garantir la pureté et la cohérence élevées du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-méthoxy-spiro[indane-2,4’-pipéridine] peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer ou modifier des groupes fonctionnels spécifiques.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent être utilisées pour remplacer certains groupes par d’autres.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme les halogénures d’alkyle, les chlorures d’acyle et les chlorures de sulfonyle sont couramment utilisés dans les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
(1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-méthoxy-spiro[indane-2,4’-pipéridine] a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé peut être utilisé dans l’étude des voies biologiques et comme sonde pour l’étude de l’activité enzymatique.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les procédés industriels.
Applications De Recherche Scientifique
(1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activity.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
Le mécanisme d’action de (1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-méthoxy-spiro[indane-2,4’-pipéridine] implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes fonctionnels du composé lui permettent de se lier aux enzymes et aux récepteurs, modulant leur activité. Par exemple, le groupe amine protégé par Boc peut interagir avec les sites actifs des enzymes, tandis que le groupe tert-butylsulfinyle peut influencer la réactivité et la stabilité globale du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
®-N-((S)-1,3-dihydrospiro[indane-2,4’-pipéridine]-1-yl)-2-méthylpropane-2-sulfinamide : Ce composé partage une structure spirocyclique et un groupe sulfinyle similaires, mais il ne possède pas l’amine protégée par Boc ni le groupe méthoxy.
Dérivés de l’indane-1,3-dione : Ces composés ont un noyau d’indane similaire, mais ils diffèrent par leurs groupes fonctionnels et leur structure globale.
Unicité
L’unicité de (1S)-1’-Boc-1-[[®-tert-butylsulfinyl]amino]-6-méthoxy-spiro[indane-2,4’-pipéridine] réside dans sa combinaison de groupes fonctionnels, qui confèrent une réactivité spécifique et des applications potentielles. La présence de l’amine protégée par Boc et du groupe méthoxy le distingue des autres composés similaires, ce qui en fait un outil précieux dans divers domaines de la recherche.
Propriétés
Formule moléculaire |
C23H36N2O4S |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
tert-butyl 1-(tert-butylsulfinylamino)-6-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C23H36N2O4S/c1-21(2,3)29-20(26)25-12-10-23(11-13-25)15-16-8-9-17(28-7)14-18(16)19(23)24-30(27)22(4,5)6/h8-9,14,19,24H,10-13,15H2,1-7H3 |
Clé InChI |
HKBIALNUFWUEHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-methyl-6-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-9H-purine](/img/structure/B12275272.png)
![N-[4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B12275274.png)
![6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide](/img/structure/B12275289.png)
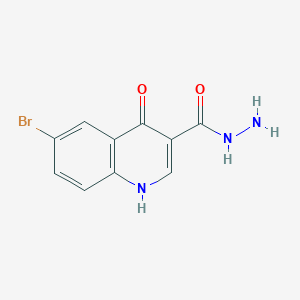


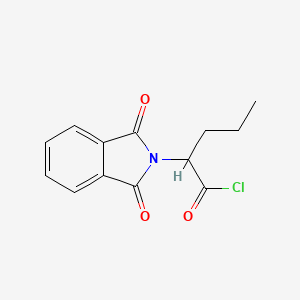
![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275320.png)
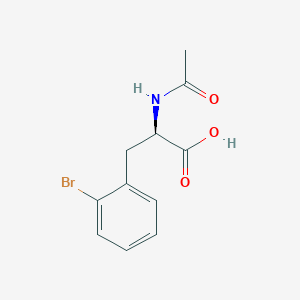
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12275325.png)
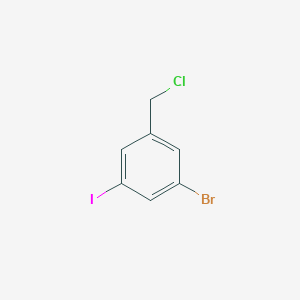
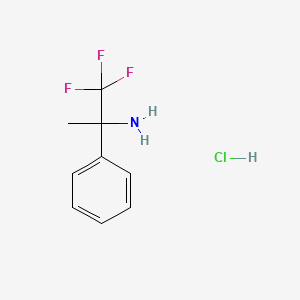
![potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12275332.png)
![2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B12275333.png)
